6-Bromo-2-methylisoindolin-1-one
Overview
Description
6-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 1254319-51-1. It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-2-methyl-1-isoindolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO/c1-11-5-6-2-3-7 (10)4-8 (6)9 (11)12/h2-4H,5H2,1H3 . Unfortunately, specific molecular structure analysis for this compound was not found in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It is stored sealed in dry conditions . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.Scientific Research Applications
Marine Biology Applications : The isolation of compounds similar to 6-Bromo-2-methylisoindolin-1-one, such as 6-Bromo-2-methylthioindoleninone, from marine molluscs like Dicathais orbita, indicates its potential relevance in marine biology and organic chemistry. These compounds are derived from sodium tyrindoxyl sulphate, a precursor to Tyrian purple, a historically significant dye (Baker & Duke, 1973).
Medicinal Chemistry and Drug Development : Various derivatives of isoindolin-1-one, such as 1-isoindolinones, have been evaluated for their ability to inhibit dopamine D-2 receptors, showing potential as antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993). Similarly, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have demonstrated excellent antibacterial activity against various strains, including resistant ones, and are being tested in clinical settings (Hayashi, Takahata, Kawamura, & Todo, 2002).
Steroid 5alpha Reductase Inhibition : Certain derivatives of this compound have shown efficacy as inhibitors of steroid 5alpha reductases, with varying activity and selectivity depending on their structural features (Baston, Palusczak, & Hartmann, 2000).
Synthesis and Analytical Chemistry : The compound has also been a focus in the field of synthetic chemistry, with studies exploring efficient synthesis methods and investigating its properties (Wlodarczyk et al., 2011), (Gogoi et al., 2014).
Bioorganic and Medicinal Chemistry : Derivatives of this compound have been explored for their potential as prodrug systems for targeted drug delivery, especially to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Photophysics and Photosensitization : Studies on compounds like 2-methylisoindolin-1-one have contributed to the understanding of their excited states and their potential applications in photosensitization and photophysics (Gutierrez et al., 2005).
Mechanism of Action
The mechanism of action for 6-Bromo-2-methylisoindolin-1-one was not found in the search results. The elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process, but it is important in order to rationalize phenotypic findings and to anticipate potential side-effects .
Safety and Hazards
The safety information for 6-Bromo-2-methylisoindolin-1-one includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
6-bromo-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVAXLWVRZASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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